molecular formula C14H13FN4O3 B6443727 8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549042-03-5

8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443727
CAS No.: 2549042-03-5
M. Wt: 304.28 g/mol
InChI Key: BGXYIDXFENTVJA-UHFFFAOYSA-N
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Description

8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (FBTD) is a synthetic compound that has been used in scientific research for many years. It is a small molecule that is highly reactive and has a wide range of applications in biochemical research. FBTD is used in a variety of lab experiments and has been studied for its potential therapeutic applications.

Scientific Research Applications

8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a highly reactive compound and is used in a variety of scientific research applications. It has been used in the synthesis of various compounds and has been studied for its potential therapeutic applications. This compound has been used in the synthesis of small molecules such as peptides, antibiotics, and hormones. It has also been used in the synthesis of polymers and nanomaterials.

Mechanism of Action

Target of Action

Similar compounds, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, have been synthesized and evaluated for their antiproliferative activity . These compounds have shown potent antiproliferative activity on carcinoma cells , suggesting that they may target proteins or pathways involved in cell proliferation.

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it is suggested that the substitution at the n-terminal of the benzisoxazole ring plays a dominant role in the antiproliferative activity . This suggests that the compound may interact with its targets through this moiety, leading to changes in cellular processes such as cell proliferation.

Result of Action

Similar compounds have shown potent antiproliferative activity on carcinoma cells , suggesting that this compound may also have antiproliferative effects. This could result in the inhibition of cell proliferation and potentially the induction of cell death in carcinoma cells.

Advantages and Limitations for Lab Experiments

8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for use in lab experiments. It is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. It is also a small molecule, which makes it easier to work with in the lab. Additionally, this compound has been shown to interact with proteins and other molecules, which makes it useful for studying the structure and function of these molecules.
However, there are some limitations to using this compound in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, this compound has been shown to interact with DNA, which can lead to changes in gene expression. Therefore, it is important to use caution when working with this compound in the lab.

Future Directions

8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of potential applications in scientific research. Future research should focus on further understanding the biochemical and physiological effects of this compound and its potential therapeutic applications. Additionally, studies should be conducted to explore its potential use in the synthesis of small molecules, polymers, and nanomaterials. Additionally, research should be conducted to further understand the mechanism of action of this compound and its potential interactions with proteins and other molecules. Finally, further research should be conducted to explore the potential use of this compound in drug discovery and development.

Synthesis Methods

8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is synthesized using a two-step process. The first step involves the reaction of 1,3-benzoxazole with 6-fluoro-1,3-benzoxazol-2-yl chloride in a solvent such as dichloromethane. The resulting product is then reacted with 1,3,8-triazaspiro[4.5]decane-2,4-dione in a second step. The reaction is conducted in a polar aprotic solvent such as dimethylformamide.

Properties

IUPAC Name

8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3/c15-8-1-2-9-10(7-8)22-13(16-9)19-5-3-14(4-6-19)11(20)17-12(21)18-14/h1-2,7H,3-6H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXYIDXFENTVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=C(O3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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